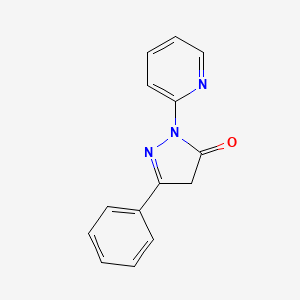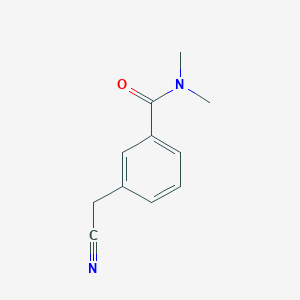
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate (DIMCPC) is an organic compound that has been gaining attention in the scientific community due to its potential applications in drug development, biochemical research, and laboratory experiments. DIMCPC is a structural isomer of 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylate (DICPC), which has been studied for its potential therapeutic applications. DIMCPC has a unique structure that allows it to interact with a variety of biological molecules, making it a promising compound for further research.
Applications De Recherche Scientifique
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate has been studied for its potential applications in drug development, biochemical research, and laboratory experiments. It has been found to have the ability to interact with a variety of biological molecules, such as proteins, peptides, and enzymes. In drug development, this compound has been studied for its potential as a therapeutic agent due to its ability to interact with receptors and modulate their activity. In biochemical research, this compound has been studied for its ability to bind to DNA, RNA, and other biomolecules, which could be useful in understanding the structure and function of these molecules. In laboratory experiments, this compound has been used as a tool to study the binding of proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate is not yet fully understood. However, it is believed to interact with various molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. It is also believed to interact with proteins and other biomolecules through covalent bonding. Additionally, this compound has been found to bind to DNA, RNA, and other biomolecules, which could be useful in understanding the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to interact with proteins, peptides, and enzymes, which could lead to changes in their structure and function. Additionally, this compound has been found to bind to DNA, RNA, and other biomolecules, which could be useful in understanding the structure and function of these molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate in laboratory experiments include its ability to interact with a variety of biological molecules, its ability to bind to DNA, RNA, and other biomolecules, and its ability to modulate the activity of receptors. The main limitation of using this compound in laboratory experiments is that the mechanism of action is not yet fully understood.
Orientations Futures
The potential future directions of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate research include further investigation into its mechanism of action, its potential therapeutic applications, and its ability to modulate the activity of receptors. Additionally, further research could be done to study the interactions between this compound and DNA, RNA, and other biomolecules, as well as its potential applications in drug development. Finally, further research could be done to explore the potential of this compound as a tool to study the binding of proteins and other biomolecules.
Méthodes De Synthèse
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate can be synthesized through a variety of methods, including a condensation reaction between 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylic acid and 1-methylcyclopentanecarboxylic acid. The reaction is catalyzed by a strong acid such as sulfuric acid, hydrochloric acid, or trifluoroacetic acid. The reaction is carried out at a temperature of 80-100°C and yields this compound as the major product. The yield can be further increased by using a solvent such as acetonitrile or dimethyl sulfoxide.
Propriétés
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 1-methylcyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-15(8-4-5-9-15)14(19)20-16-12(17)10-6-2-3-7-11(10)13(16)18/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSWAUAMUMIZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)
![5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione](/img/structure/B6603438.png)


![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)
![benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6603490.png)

![1-[2-(2-chlorophenyl)ethenesulfonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B6603503.png)

![N-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B6603518.png)

